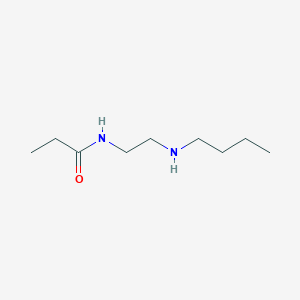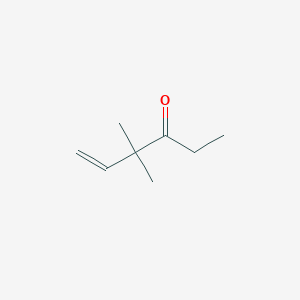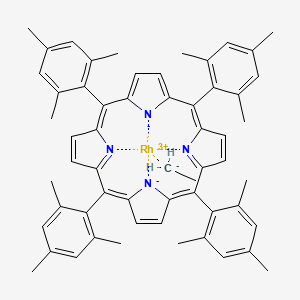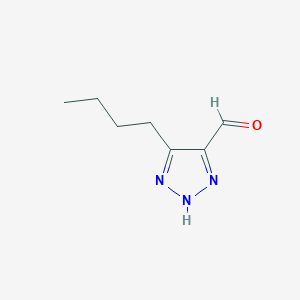
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a butyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding halide through nucleophilic substitution using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Formylation: The resulting triazole is then subjected to formylation to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where the butyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: 4-Butyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-Butyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 4-Phenyl-1H-1,2,3-triazole
- 1H-1,2,3-Triazole-4-carboxylic acid
Uniqueness
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the butyl group, which can influence its physical and chemical properties. The butyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes. Additionally, the specific substitution pattern on the triazole ring can lead to distinct reactivity and selectivity in chemical reactions compared to other triazole derivatives.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
5-butyl-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-2-3-4-6-7(5-11)9-10-8-6/h5H,2-4H2,1H3,(H,8,9,10) |
InChIキー |
YBLIHSNQECDEOP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NNN=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


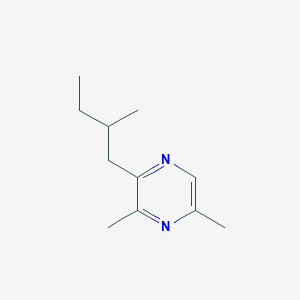
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
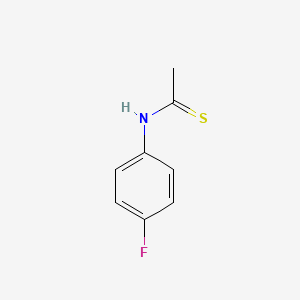
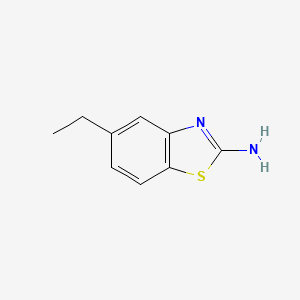
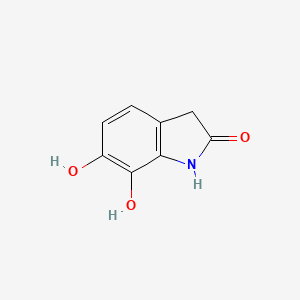

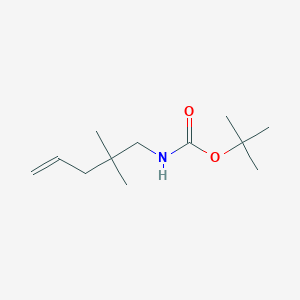
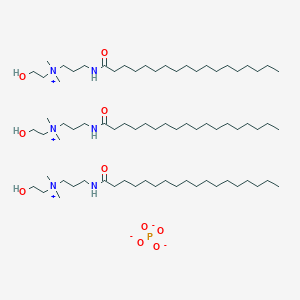
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
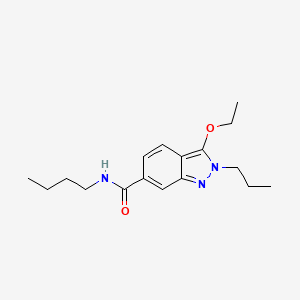
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
